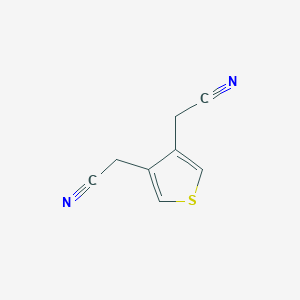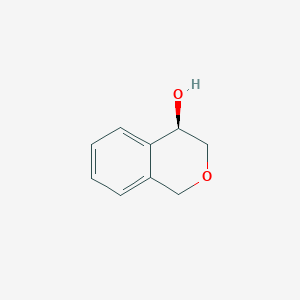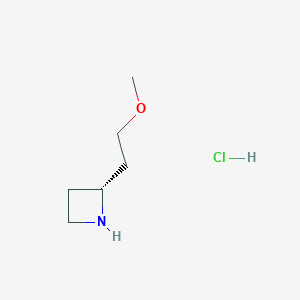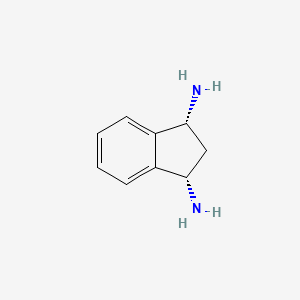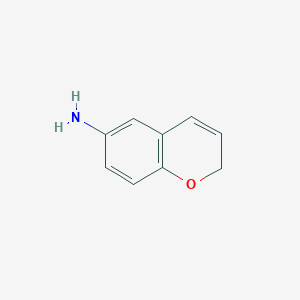![molecular formula C8H12N2O B15072318 (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde or ketone under acidic conditions to form the imidazo[1,5-a]pyridine core. The subsequent reduction of the imine intermediate yields the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro derivative, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)carboxylic acid.
Reduction: Formation of fully reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Shares the imidazo[1,5-a]pyridine core but has a benzonitrile group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar core structure but with a pyrimidine ring.
Uniqueness
(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h4,6,8,11H,1-3,5H2 |
InChIキー |
OITZTHMFIRLRRC-UHFFFAOYSA-N |
正規SMILES |
C1CC(N2C=NC=C2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


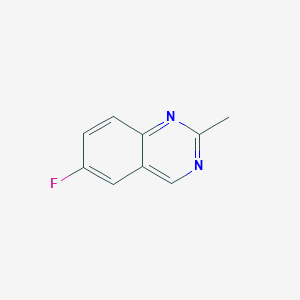
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
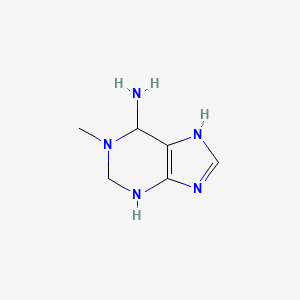
![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)

